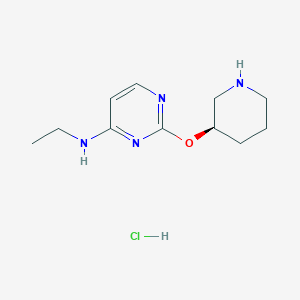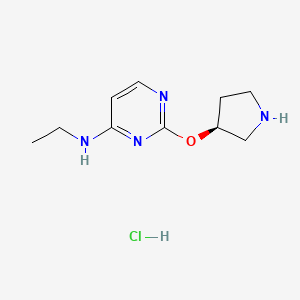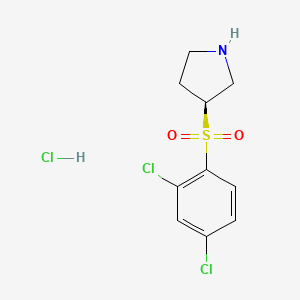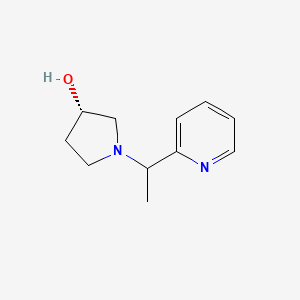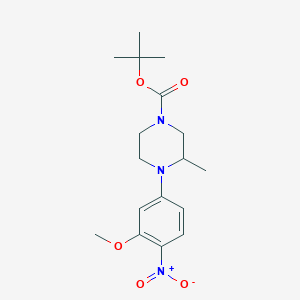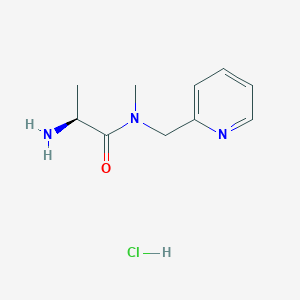
(S)-2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride
Vue d'ensemble
Description
(S)-2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a methyl group, a pyridin-2-ylmethyl group, and a propanamide group, with hydrochloride as the counter ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride typically involves the following steps:
Starting Materials: : The synthesis begins with the appropriate starting materials, such as (S)-2-aminopropanoic acid and N-methyl-N-(pyridin-2-ylmethyl)amine.
Activation: : The carboxylic acid group of (S)-2-aminopropanoic acid is activated using reagents like thionyl chloride to form the corresponding acid chloride.
Coupling Reaction: : The activated acid chloride is then reacted with N-methyl-N-(pyridin-2-ylmethyl)amine to form the amide bond.
Hydrochloride Formation: : The resulting amide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
(S)-2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The pyridin-2-ylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: : Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation can be employed.
Substitution: : Nucleophiles like alkyl halides and bases can be used in substitution reactions.
Major Products Formed
Oxidation: : Nitro derivatives.
Reduction: : Amine derivatives.
Substitution: : Substituted pyridine derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : It may serve as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: : It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(S)-2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride: can be compared with other similar compounds, such as:
N,N-dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine: : This compound has a similar pyridin-2-ylmethyl group but differs in its amino group arrangement.
Di-(2-picolyl)amine: : Another compound with pyridin-2-ylmethyl groups, but with a different core structure.
The uniqueness of This compound lies in its specific structural features and the resulting biological and chemical properties.
Propriétés
IUPAC Name |
(2S)-2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-8(11)10(14)13(2)7-9-5-3-4-6-12-9;/h3-6,8H,7,11H2,1-2H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFZREORCWWHMD-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC=CC=N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


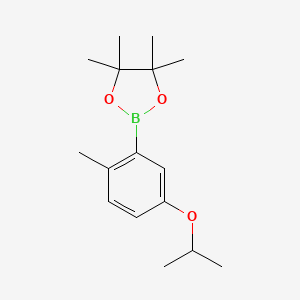
![Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-](/img/structure/B3238740.png)
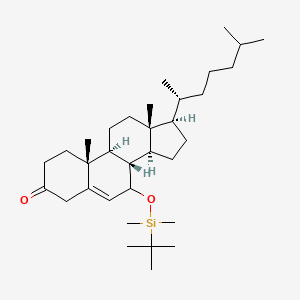
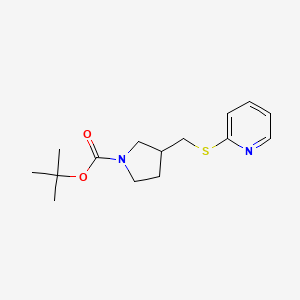

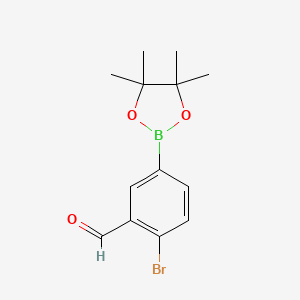
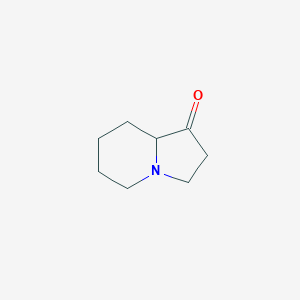
![Ethyl 2-[(6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridyl)oxy]acetate](/img/structure/B3238773.png)
